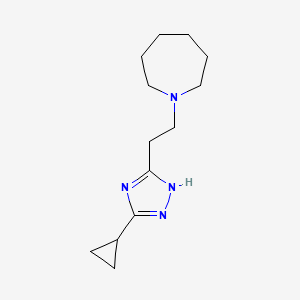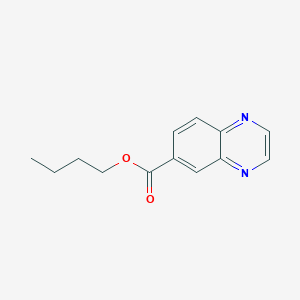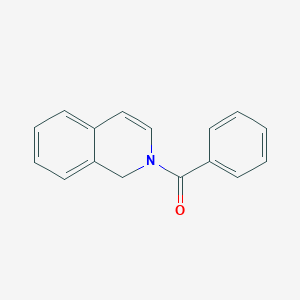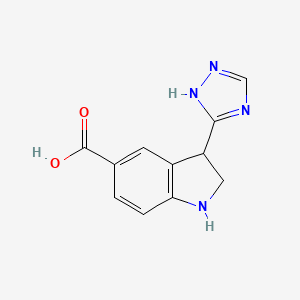
1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane is a heterocyclic compound that features a triazole ring fused with an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Formation of the Azepane Ring: The azepane ring is formed through a ring-closing reaction, which can be achieved using various cyclization agents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, leading to inhibition or modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)azepane can be compared with other similar compounds:
Similar Compounds:
Uniqueness: The presence of the azepane ring in this compound provides unique structural and chemical properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H22N4 |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)ethyl]azepane |
InChI |
InChI=1S/C13H22N4/c1-2-4-9-17(8-3-1)10-7-12-14-13(16-15-12)11-5-6-11/h11H,1-10H2,(H,14,15,16) |
InChI Key |
SHXVCNDSOMSRLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC2=NC(=NN2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877196.png)




![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)




![9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-](/img/structure/B11877281.png)
